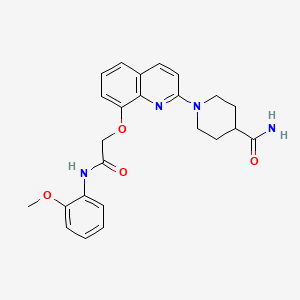

1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Applications

Synthesis of Quinoline and Quinolone Derivatives:

- A study by Horchler et al. (2007) discussed the synthesis of quinolone and quinoline derivatives, highlighting methods for late-stage diversification in these compounds. This approach is relevant for creating potent 5HT(1B) antagonists, which are significant in neurological research (Horchler et al., 2007).

Anti-Cancer Activity:

- Ghorab and Alsaid (2015) explored quinoline derivatives' cytotoxic activity against breast cancer cell lines, emphasizing the potential of these compounds in developing new anticancer drugs (Ghorab & Alsaid, 2015).

Antibacterial and Antifungal Properties:

- Holla et al. (2006) synthesized pyrazolo[3,4-d]pyrimidine derivatives, including quinoline-based compounds, with demonstrated antibacterial and antifungal activities (Holla et al., 2006).

Polymorphic Modifications for Medical Applications:

- Shishkina et al. (2018) identified polymorphic modifications of a quinoline derivative, showing its potential as a new hypertension remedy due to its strong diuretic properties (Shishkina et al., 2018).

Development of Analgesic and Anti-Inflammatory Agents:

- Abu-Hashem et al. (2020) synthesized novel benzodifuranyl and quinoline derivatives, showing significant cyclooxygenase inhibition and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Synthesis of Arylazothiazole Disperse Dyes:

- Khalifa et al. (2015) synthesized heterocyclic aryl monoazo organic compounds, including quinoline derivatives, for use in dyeing polyester fibers. These compounds also exhibited antimicrobial and antitumor activities (Khalifa et al., 2015).

Inotropic Activity Evaluation:

- Liu et al. (2009) evaluated the inotropic activity of quinoline derivatives, indicating their potential in developing drugs for heart-related conditions (Liu et al., 2009).

Multivalent Binding in Muscarinic Receptor Antagonism and β2-Adrenoceptor Agonism:

- Steinfeld et al. (2011) described a quinoline derivative's unique multivalent binding properties, which make it a potent muscarinic receptor antagonist and β2-adrenoceptor agonist (Steinfeld et al., 2011).

Antipsychotic Potential:

- Norman et al. (1996) synthesized heterocyclic analogues of quinoline-based compounds, demonstrating their potential as antipsychotic agents (Norman et al., 1996).

Inhibition of Host Hemoglobin Uptake in Malaria Parasites:

- Mudududdla et al. (2018) discussed the synthesis of indolo[3,2-b]quinoline-carboxamides, which inhibit hemoglobin uptake in malaria parasites, demonstrating potential as antimalarial agents (Mudududdla et al., 2018).

Antimycobacterial Activity Against Tuberculosis:

- Patel et al. (2011) synthesized novel quinoline derivatives with significant antimycobacterial activity against Mycobacterium tuberculosis (Patel et al., 2011).

Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase:

- Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as potent and selective inhibitors of ATM kinase, with potential applications in treating diseases involving DNA damage responses (Degorce et al., 2016).

Eigenschaften

IUPAC Name |

1-[8-[2-(2-methoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-31-19-7-3-2-6-18(19)26-22(29)15-32-20-8-4-5-16-9-10-21(27-23(16)20)28-13-11-17(12-14-28)24(25)30/h2-10,17H,11-15H2,1H3,(H2,25,30)(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJKAONVEQKUBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine](/img/structure/B2374431.png)

![Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2374433.png)

![N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2374435.png)

![6-chloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2374439.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2374442.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2374443.png)

![1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2374444.png)